3-Aza-alpha-homocholest-4alpha-en-4-one
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Overview
Description
3-aza-A-homocholest-4a-en-4-one is a member of the class of caprolactams resulting from the Beckmann rearrangement of the oxime derivative of cholest-4-en-3-one. It is a member of caprolactams, an organic heterotetracyclic compound and a semisynthetic derivative.
Scientific Research Applications
Antitumor Activities
A study by Krstic et al. (2007) explored the antiproliferative activity of a range of steroidal compounds, including 7-aza-B-homocholest-4-en-6-one, against human tumor cell lines. These compounds exhibited dose-dependent antitumor effects, with some showing high selectivity for tumor cells compared to normal cells. Their potential for inducing apoptosis in certain tumor cell lines and the low toxicity to normal cells were highlighted, suggesting their relevance in cancer research (Krstic et al., 2007).
Heterocycle Synthesis
Jeffrey et al. (2011) reported on the use of aza-[4 + 3] cycloadditions involving aza-oxyallyl cationic intermediates for synthesizing heterocycles. This method, applicable to a variety of α-haloamides, is notable for its general applicability and diastereoselectivity, providing insights into the stabilization of aza-oxyallyl cationic intermediates (Jeffrey et al., 2011).
Aza-Claisen Rearrangements
Davies et al. (2003) studied asymmetric [3,3]-sigmatropic aza-Claisen rearrangements, focusing on the synthesis of specific amides through these rearrangements. This work contributes to understanding the diastereoselectivity of these rearrangements and their application in synthesizing complex organic compounds (Davies et al., 2003).
Synthesis of Novel Steroidal Heterocyclic Derivatives
Bai et al. (2012) investigated the synthesis of [1,2,4]-triazolo-annulated 3-aza-A-homocholestanes, presenting a novel class of pentacyclic compounds. This study provides an example of the versatility of steroidal scaffolds in organic synthesis and the potential for developing new molecular structures (Bai et al., 2012).
Properties
CAS No. |
10062-39-2 |
---|---|
Molecular Formula |
C27H45NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-7-one |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-25(29)28-16-15-26(20,4)24(21)13-14-27(22,23)5/h17-19,21-24H,6-16H2,1-5H3,(H,28,29)/t19-,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
FKEMOURCBNXSDQ-HZPUXBNGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)NCC[C@]34C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C |
10062-39-2 | |
Synonyms |
3-Aza-A-homocholest-4a-en-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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